Cas no 2171776-65-9 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features an Fmoc group, which provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. The pentanamidobutanoic acid backbone offers flexibility in designing peptide chains, facilitating the incorporation of specific functional groups or spacers. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure high yields and purity. Its precise design supports the synthesis of complex peptides for research in biochemistry, pharmaceuticals, and materials science.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid structure
2171776-65-9 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
CAS番号:2171776-65-9
MF:C24H28N2O5
メガワット:424.489526748657
CID:5800608
PubChem ID:165503623

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
    • EN300-1486623
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
    • 2171776-65-9
    • インチ: 1S/C24H28N2O5/c1-3-15(13-22(27)26-21(4-2)23(28)29)25-24(30)31-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)
    • InChIKey: YVXOHCDQRXHRLP-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC)CC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 618
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486623-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1486623-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1486623-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
250mg
$3099.0 2023-09-28
Enamine
EN300-1486623-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
1g
$3368.0 2023-06-06
Enamine
EN300-1486623-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
2.5g
$6602.0 2023-06-06
Enamine
EN300-1486623-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1486623-5.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
5g
$9769.0 2023-06-06
Enamine
EN300-1486623-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
1000mg
$3368.0 2023-09-28
Enamine
EN300-1486623-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486623-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171776-65-9
500mg
$3233.0 2023-09-28

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic Acid: A Comprehensive Overview

The compound 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No: 2171776-65-9) is a highly specialized organic molecule with significant applications in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a pentanamide and butanoic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in modulating the chemical reactivity and functional properties of the molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging state-of-the-art methodologies such as microwave-assisted synthesis and catalytic asymmetric synthesis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and materials engineering. The integration of computational chemistry tools, such as molecular docking and quantum mechanical calculations, has further enhanced our understanding of the compound's structural dynamics and interaction potentials.

The Fmoc group in 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino pentanamidobutanoic acid serves as a versatile platform for functionalization. Its ability to undergo selective deprotection under mild conditions makes it an ideal candidate for use in peptide synthesis, where precise control over amino acid coupling is essential. Moreover, the pentanamide moiety introduces additional flexibility and functionality, enabling the molecule to serve as a precursor for more complex structures in medicinal chemistry.

Recent studies have highlighted the potential of this compound in drug delivery systems. The combination of its hydrophilic butanoic acid group and hydrophobic Fmoc moiety creates a unique amphiphilic character, which is highly desirable for designing drug carriers with controlled release properties. Researchers have demonstrated that this compound can form self-assembled nanostructures, such as micelles and vesicles, which exhibit excellent biocompatibility and drug encapsulation efficiency.

In the realm of materials science, 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino pentanamidobutanoic acid has shown promise as a building block for advanced polymers and coatings. Its ability to undergo polymerization under controlled conditions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. Furthermore, its compatibility with various functional groups makes it a valuable component in the synthesis of hybrid materials for applications ranging from electronics to biomedical devices.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions to ensure high purity and stereochemical integrity. Key steps include the formation of the Fmoc derivative via nucleophilic acyl substitution and subsequent coupling reactions to introduce the pentanamide and butanoic acid functionalities. Recent optimizations in these steps have significantly reduced reaction times while maintaining product quality.

From an environmental perspective, researchers are increasingly focusing on the sustainability aspects of synthesizing 2171776-65-9. Green chemistry principles are being integrated into its production processes, including the use of biodegradable solvents and catalytic systems that minimize waste generation. These efforts align with global initiatives aimed at reducing the environmental footprint of chemical manufacturing.

In conclusion, 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino pentanamidobutanoic acid (CAS No: 2171776-65-9) stands as a testament to advancements in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and functional versatility, positions it as a key player in diverse scientific domains. As research continues to uncover new applications and optimize its production processes, this compound is poised to make significant contributions to both academic research and industrial innovation.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.